molecular formula C30H24N2O6S B11632354 ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11632354
M. Wt: 540.6 g/mol
InChI Key: CJVFMMABZHQILG-WJTDDFOZSA-N
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Description

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrole ring fused with a thiazole ring, and it contains multiple functional groups including benzoyl, hydroxy, oxo, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with acyclic β-enaminoesters . The reaction conditions often include the use of organic solvents such as ethanol or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. Purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield a hydroxyl group.

Scientific Research Applications

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features and functional groups, but they may differ in their specific chemical properties and biological activities

Biological Activity

Ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 381683-45-0) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its biological activity. The molecular formula is C23H22N2O4S, with a molecular weight of approximately 414.49 g/mol.

Antitumor Activity

This compound may also possess antitumor properties. Similar compounds have been investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the benzoyl and phenoxy groups is believed to enhance this activity by facilitating interactions with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Compounds with structural features akin to ethyl 2-[3-benzoyl... have shown dual inhibition of COX and lipoxygenase pathways . This suggests that the compound may also exhibit anti-inflammatory effects, although direct studies are necessary for confirmation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Cellular Interaction : Its structural components allow it to interact with cellular receptors or pathways that regulate growth and apoptosis.
  • Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels in cells, contributing to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL . While not directly tested on ethyl 2-[3-benzoyl...], these findings suggest potential efficacy against similar pathogens.

Case Study 2: Antitumor Activity

In vitro studies on related pyrrole derivatives revealed that they could induce apoptosis in cancer cell lines through the activation of caspase pathways . This mechanism is critical for developing new anticancer therapies.

Properties

Molecular Formula

C30H24N2O6S

Molecular Weight

540.6 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H24N2O6S/c1-3-37-29(36)27-18(2)31-30(39-27)32-24(20-13-10-16-22(17-20)38-21-14-8-5-9-15-21)23(26(34)28(32)35)25(33)19-11-6-4-7-12-19/h4-17,24,33H,3H2,1-2H3/b25-23+

InChI Key

CJVFMMABZHQILG-WJTDDFOZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C

Origin of Product

United States

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